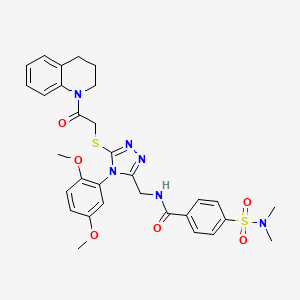

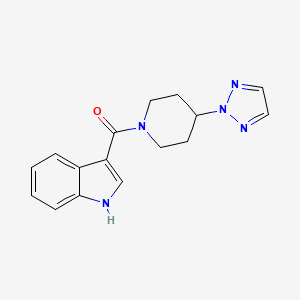

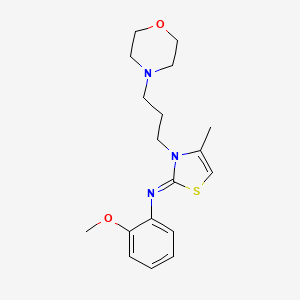

![molecular formula C15H15N3 B3003949 2-甲基-5-(7-甲基咪唑并[1,2-a]吡啶-2-基)苯胺 CAS No. 1706454-30-9](/img/structure/B3003949.png)

2-甲基-5-(7-甲基咪唑并[1,2-a]吡啶-2-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in catalysis, anion transport, and as intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been explored in several studies. For instance, the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate has been reported, which could potentially be applied to the synthesis of 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline . Additionally, the Friedländer synthesis has been utilized to prepare related compounds such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, which might offer insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused ring system that includes an imidazole ring joined to a pyridine ring. This structure is crucial for the chemical reactivity and interaction of these compounds with other molecules. The presence of nitrogen atoms in the ring system can facilitate the formation of metal complexes, which are relevant in catalytic activities .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to participate in various chemical reactions. For example, they can act as ligands in metal complexes that catalyze the oxidation of catechol to o-quinone . The directing group properties of related compounds suggest that 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline could also engage in selective C-H bond amination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The electron-rich nature of the nitrogen atoms and the aromatic system can impact their solubility, stability, and reactivity. For instance, the anion transport properties of 2,6-Bis(benzimidazol-2-yl)pyridine highlight the role of the imidazolyl-NH fragments in the interaction with other molecules, which could be relevant for understanding the behavior of 2-Methyl-5-(7-methylimidazolo[1,2-a]pyridin-2-yl)aniline .

科学研究应用

催化活性

- 儿茶酚氧化: 已研究了具有咪唑并[1,2-a]吡啶部分的化合物(包括与2-甲基-5-(7-甲基咪唑并[1,2-a]吡啶-2-基)苯胺类似的变体)的催化活性。发现它们在氧化儿茶酚生成邻苯醌时使用大气氧气是有效的。影响氧化速率的因素包括配体的性质、过渡金属、离子盐和配合物的浓度(Saddik 等,2012)。

合成与细胞毒活性

- 细胞毒和 CDK 抑制剂化合物: 探索了 2-甲基咪唑并[1,2-a]吡啶取代的 2-氨基嘧啶衍生物的合成,重点关注细胞毒活性与 CDK 抑制剂活性。该系列中的一些化合物,特别是具有喹啉-4-基取代的化合物,显示出有效的细胞毒活性与 CDK 抑制(Vilchis-Reyes 等,2010)。

荧光特性

- 荧光有机化合物: 已合成并研究了咪唑并[1,2-a]吡啶衍生物(包括与所讨论化合物类似的结构)的荧光特性。这些化合物表现出荧光和热稳定性,使得它们在新型荧光有机化合物的开发中具有潜在的用途(Tomoda 等,1999)。

晶体结构和电荷分布

- X 射线结构研究: 已对与 2-甲基-5-(7-甲基咪唑并[1,2-a]吡啶-2-基)苯胺类似的化合物的晶体结构和电荷分布进行了研究。这些研究提供了有关电子密度分布和结构几何形状的见解,这对于理解这些化合物的物理和化学性质至关重要(Tafeenko 等,1996)。

新型化合物的合成

- 新型杂环系统: 该化合物已用于合成新的杂环系统。这些开发有助于探索在化学和制药的各个领域具有潜在应用的新型化合物(Bakavoli 等,2001)。

作用机制

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines, in general, are known to interact with their targets in various ways depending on the specific target and the functional groups present in the compound .

Biochemical Pathways

Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that this compound may affect multiple biochemical pathways .

Result of Action

Based on the known bioactivity of imidazo[1,2-a]pyridines, it can be inferred that this compound may have a range of effects at the molecular and cellular levels .

属性

IUPAC Name |

2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-10-5-6-18-9-14(17-15(18)7-10)12-4-3-11(2)13(16)8-12/h3-9H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPOLPXVMKIAKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

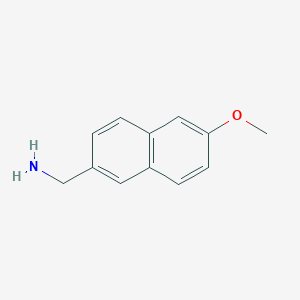

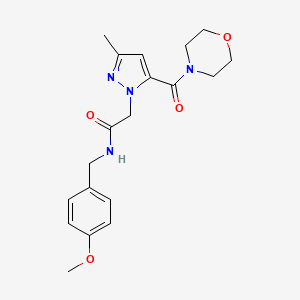

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)

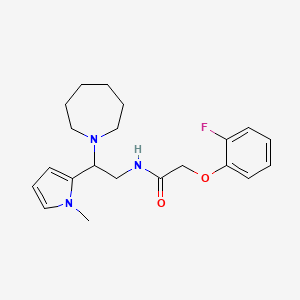

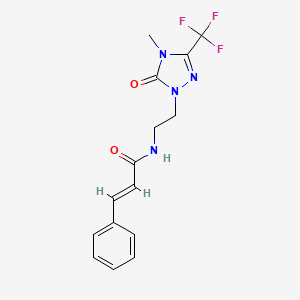

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)

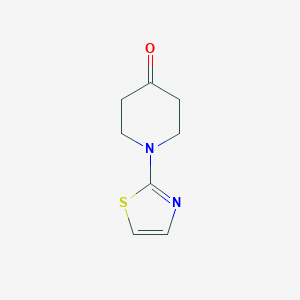

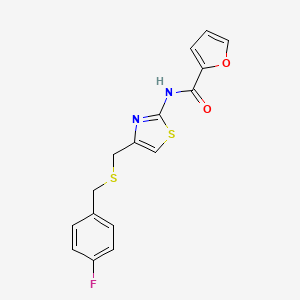

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)

![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)